

# Application Notes and Protocols for FT001

## Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the endpoints and outcome measures for clinical trials of **FT001**, a gene therapy for Leber Congenital Amaurosis type 2 (LCA2). The accompanying protocols detail the methodologies for the key experiments cited.

## Introduction to FT001

**FT001** is an adeno-associated virus (AAV) vector-based gene therapy developed by Frontera Therapeutics.<sup>[1][2][3][4]</sup> It is designed to treat Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.<sup>[2][3][4]</sup> The therapy works by delivering a functional copy of the human RPE65 gene to retinal cells via a one-time subretinal injection.<sup>[2][3][4]</sup> This allows for the production of the RPE65 protein, which is essential for the visual cycle, and is intended to improve visual function in patients.<sup>[2][3][4]</sup> A Phase 1/2 clinical trial (NCT05858983) is currently underway to evaluate the safety, tolerability, and efficacy of **FT001**.<sup>[1]</sup>

## FT001 Signaling Pathway: The Visual Cycle

**FT001** aims to restore the normal function of the visual cycle within the retinal pigment epithelium (RPE) and photoreceptor cells. The RPE65 enzyme, encoded by the gene delivered by **FT001**, plays a critical role in this pathway.

[Click to download full resolution via product page](#)

**Figure 1:** The RPE65 Visual Cycle Pathway.

## Clinical Trial Endpoints for FT001

The Phase 1/2 clinical trial for **FT001** (NCT05858983) is a dose-escalation study evaluating the safety and efficacy of the gene therapy.[\[1\]](#)

## Endpoint Summary Table

| Endpoint Type | Endpoint/Outcome Measure             | Description                                                                                                   |
|---------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Primary       | Safety and Tolerability              | Assessment of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[1]    |
| Secondary     | Multi-luminance Mobility Test (MLMT) | Change from baseline in the ability to navigate a standardized obstacle course at various light levels.[1][5] |
| Secondary     | Full-field Stimulus Threshold (FST)  | Change from baseline in retinal sensitivity to light across the entire visual field.[1][6]                    |
| Exploratory   | Best-Corrected Visual Acuity (BCVA)  | Change from baseline in the patient's best-corrected vision.                                                  |
| Exploratory   | Visual Field Assessment              | Change from baseline in the extent of the peripheral and central visual field.                                |
| Exploratory   | Patient-Reported Outcomes (PROs)     | Assessment of the impact of treatment on the patient's quality of life and daily activities.                  |

## Experimental Protocols

### Administration of FT001: Subretinal Injection

Objective: To deliver the **FT001** vector to the subretinal space, targeting the RPE and photoreceptor cells.

Procedure:

- Pre-operative Preparation: Standard pre-operative ophthalmic examination, including assessment of retinal anatomy.

- Anesthesia: General or local anesthesia is administered to the patient.
- Surgical Procedure:
  - A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.
  - A small retinotomy (an opening in the retina) is created near the target area for injection.
  - A microcannula is inserted through the retinotomy into the subretinal space.
  - A slow and controlled injection of the **FT001** vector solution is administered, creating a bleb (a small blister-like elevation) that detaches the retina from the RPE. The volume and concentration of the vector are determined by the dose cohort in the clinical trial.[\[1\]](#)
  - The cannula is carefully withdrawn, and the sclerotomies (incisions in the sclera) are closed.
- Post-operative Care: Patients are monitored for any complications, and a course of topical steroids and antibiotics is typically prescribed.

## Efficacy Assessment: Multi-luminance Mobility Test (MLMT)

Objective: To assess changes in functional vision by evaluating a patient's ability to navigate an obstacle course under a range of controlled light conditions.[\[5\]](#)[\[7\]](#)

### Methodology:

- Course Design: A standardized course with a defined path, obstacles of varying heights, and directional changes is used. The layout of the course is altered between trials to minimize learning effects.[\[8\]](#)
- Luminance Levels: The test is conducted at multiple, pre-defined light levels, typically ranging from low light (e.g., 1 lux) to brighter indoor light (e.g., 400 lux).[\[8\]](#)[\[9\]](#)
- Procedure:
  - The patient is dark-adapted for a specified period before the test.

- The test is performed monocularly (one eye at a time) and binocularly.
- The patient is instructed to navigate the course from a designated start to a finish point.
- The performance is video-recorded for later, independent grading.
- Outcome Measures:
  - Pass/Fail: The primary outcome is the lowest light level at which the patient can successfully navigate the course.
  - Quantitative Scores: Secondary measures include the time to complete the course and the number of errors (e.g., collisions with obstacles, stepping off the path).[\[8\]](#)

## Efficacy Assessment: Full-field Stimulus Threshold (FST)

Objective: To measure the overall light sensitivity of the retina.[\[6\]](#)

Methodology:

- Equipment: A Ganzfeld dome stimulator is used to present flashes of light to the entire visual field.
- Procedure:
  - The patient is dark-adapted for a standardized period (e.g., 45-60 minutes).
  - The test is performed monocularly.
  - A series of light flashes of varying intensity and color (e.g., white, red, blue) are presented.  
[\[10\]](#)[\[11\]](#)[\[12\]](#)
  - The patient indicates whether they perceived the flash.
  - A psychophysical algorithm (e.g., a staircase method) is used to determine the threshold, which is the minimum light intensity that the patient can reliably detect.

- Outcome Measure: The change in the light sensitivity threshold from baseline is measured in decibels (dB) or log units.[1] An improvement is indicated by a decrease in the threshold (i.e., the ability to detect dimmer lights).

## Logical Relationships and Workflows

### FT001 Clinical Trial Workflow

The following diagram illustrates the general workflow for a patient participating in the **FT001** clinical trial.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for the **FT001** clinical trial.

## Relationship of Efficacy Endpoints

The various efficacy endpoints are designed to provide a comprehensive assessment of the potential benefits of **FT001**.



[Click to download full resolution via product page](#)

**Figure 3:** Logical relationship of efficacy endpoints.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- 2. [ophthalmologytimes.com](https://ophthalmologytimes.com) [ophthalmologytimes.com]
- 3. [modernretina.com](https://modernretina.com) [modernretina.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 5. [diagnosysllc.com](https://diagnosysllc.com) [diagnosysllc.com]
- 6. [researchgate.net](https://researchgate.net) [researchgate.net]
- 7. [modernretina.com](https://modernretina.com) [modernretina.com]
- 8. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 9. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- 11. Correlations of Full-Field Stimulus Threshold With Functional and Anatomical Outcome Measurements in Advanced Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [tvst.arvojournals.org](https://tvst.arvojournals.org) [tvst.arvojournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for FT001 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607558#endpoints-and-outcome-measures-for-ft001-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)